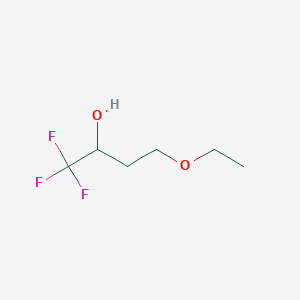

4-Ethoxy-1,1,1-trifluorobutan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O2/c1-2-11-4-3-5(10)6(7,8)9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBCDFQPWNUTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 1,1,1 Trifluorobutan 2 Ol and Its Precursors

Preparation of the Key Intermediate: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO)

ETFBO is a vital building block in the synthesis of various fluorinated compounds. wikipedia.orgthieme-connect.com Its preparation can be achieved through several methods, including continuous flow and batch processes.

| Reactants | Molar Ratio (Vinyl Ethyl Ether:Trifluoroacetic Anhydride) | Molar Ratio (Triethylamine:Trifluoroacetic Anhydride) | Process | Outcome | Reference |

| Vinyl Ethyl Ether, Triethylamine, Trifluoroacetic Anhydride (B1165640) | 1:1 to 1.5:1 (Preferred: 1.1:1 to 1.3:1) | 1:1 to 1.5:1 (Preferred: 1.2:1 to 1.3:1) | Continuous flow reaction followed by continuous extraction | Efficient synthesis, reduced product loss, improved safety | google.com |

This table summarizes the continuous flow synthesis of ETFBO, highlighting the reactant ratios and process advantages.

Traditional batch synthesis methods are also widely used for the preparation of ETFBO. One common approach involves the reaction of trifluoroacetic anhydride with a vinyl ether in the presence of pyridine, which acts as an acid scavenger. patsnap.com Another established method is the addition of trifluoroacetyl chloride to ethyl vinyl ether. wikipedia.org While these batch processes are effective, they can be more cumbersome and present challenges in large-scale production compared to continuous flow methods. google.com

| Reactants | Acid Scavenger/Conditions | Yield | Reference |

| Trifluoroacetic Anhydride, Vinyl Ether | Pyridine | 83.6% | patsnap.com |

| Trifluoroacetyl Chloride, Ethyl Vinyl Ether | Addition Reaction | - | wikipedia.org |

This table outlines common batch synthesis protocols for ETFBO, detailing the reactants and reported yields.

The formation of α,β-unsaturated ketones, or enones, from the reaction of vinyl ethers with acylating agents like trifluoroacetic anhydride is a subject of mechanistic interest. The reaction of vinyl ethers with ketones in the presence of a Lewis acid, such as boron trifluoride etherate, has been proposed to proceed through a concerted intramolecular alkyl group transfer mechanism. While the specific mechanism for the formation of ETFBO is not explicitly detailed in the provided search results, the synthesis of related enones often involves complex reaction pathways that can be influenced by the choice of reactants and conditions.

Alternative Synthetic Routes to the 4-Ethoxy-1,1,1-trifluorobutan-2-ol Scaffold

Beyond the direct reduction of the corresponding ketone, the this compound scaffold can be assembled from smaller, readily available fluorinated building blocks. These alternative routes offer flexibility in molecular design and can be advantageous when the precursor ketone is not easily accessible.

One common strategy involves the construction of the carbon backbone through carbon-carbon bond-forming reactions, such as the aldol (B89426) or Reformatsky reactions, using trifluoromethylated starting materials. libretexts.orgacs.orgnih.govrichmond.eduwikipedia.org

For instance, a Reformatsky-type reaction could be employed, involving the reaction of an organozinc reagent derived from an α-haloester with a trifluoromethyl ketone or aldehyde. beilstein-journals.orglibretexts.orgwikipedia.orgnih.govnrochemistry.com A plausible route could start with the reaction of ethyl bromoacetate (B1195939) with a suitable trifluoromethylated carbonyl compound in the presence of zinc. Subsequent functional group manipulations would then lead to the target alcohol.

An aldol condensation approach could involve the reaction of a trifluoromethyl ketone with an enolate derived from an ethyl ester or a related carbonyl compound. rsc.orgacs.orgnih.govrichmond.edu The resulting β-hydroxy ketone could then be further modified to yield this compound. The stereochemical outcome of these reactions can often be controlled through the use of chiral auxiliaries or catalysts.

The synthesis of the scaffold from smaller fluorinated fragments allows for the introduction of structural diversity and can be a powerful tool in the development of new synthetic methodologies for this class of compounds.

Process Optimization and Scale-Up Considerations for Efficient Production

The transition from a laboratory-scale synthesis to an efficient and cost-effective industrial-scale production of this compound requires careful consideration of several factors. Process optimization aims to maximize yield, purity, and enantioselectivity while minimizing costs, waste, and reaction time. sigmaaldrich.comresearchgate.netyoutube.com

For catalytic asymmetric transfer hydrogenation , key parameters to optimize include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst is crucial for economic viability. High turnover numbers (TON) and turnover frequencies (TOF) are desirable. nih.govcore.ac.uk

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure complete conversion and prevent side reactions or racemization.

Solvent and Base: The choice of solvent and base can significantly impact the catalyst's activity and selectivity.

Purification: Developing an efficient method for removing the catalyst and other impurities from the final product is essential.

In the case of chiral borane (B79455) reductions , optimization would focus on:

Reagent Stoichiometry: Precise control over the amounts of the chiral ligand, borane, and substrate is necessary.

Temperature Control: Low temperatures are often required to achieve high enantioselectivity.

Work-up Procedure: The work-up to remove boron-containing by-products must be efficient and scalable.

For enzymatic bioreductions , scale-up considerations include:

Biocatalyst Stability and Reusability: Immobilization of the enzyme can enhance its stability and allow for its reuse, significantly reducing costs.

Cofactor Regeneration: Ensuring an efficient in-situ cofactor regeneration system is critical for the economic feasibility of the process. nih.gov

Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, necessitating strategies like fed-batch or continuous processing.

Downstream Processing: The isolation and purification of the product from the aqueous reaction medium needs to be optimized.

Regardless of the chosen synthetic route, a thorough understanding of the reaction kinetics and thermodynamics is essential for successful process optimization and scale-up. The development of robust analytical methods to monitor reaction progress and product quality in real-time is also a critical component of efficient production.

Stereochemical Analysis and Control for 4 Ethoxy 1,1,1 Trifluorobutan 2 Ol

Enantiomeric Separation Techniques

The separation of the enantiomers of 4-Ethoxy-1,1,1-trifluorobutan-2-ol from a racemic mixture is a critical step in obtaining enantiopure forms. The primary techniques for this purpose are chiral chromatography and diastereomeric salt formation.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. For fluorinated alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective.

Illustrative Chiral HPLC Separation Conditions for a Fluorinated Alcohol:

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H, Chiralcel® OD-H |

| Mobile Phase | Hexane/Isopropanol mixtures |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: This table represents typical conditions for separating chiral fluorinated alcohols and is illustrative for this compound.

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral carboxylic acid or its derivative, to form a pair of diastereomeric esters. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original alcohol.

Determination of Enantiomeric Excess and Absolute Configuration

Once the enantiomers are separated or an enantiomerically enriched mixture is synthesized, it is essential to determine the enantiomeric excess (e.e.) and the absolute configuration (R/S) of the stereocenter.

Derivatization and Spectroscopic Methods: A common strategy involves the derivatization of the alcohol with a chiral reagent to form diastereomers that can be distinguished by spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR). For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its esters are frequently used as chiral derivatizing agents. The resulting diastereomeric esters exhibit distinct signals in ¹H or ¹⁹F NMR spectra, and the integration of these signals allows for the calculation of the e.e.

More advanced NMR techniques utilizing chiral solvating agents or chiral metal complexes can also be employed for the direct determination of enantiomeric excess without derivatization. nih.govacs.org For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and the large chemical shift dispersion, which can facilitate the resolution of enantiomeric signals in a chiral environment. nih.govacs.org

Computational Methods: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the spectroscopic properties (e.g., NMR chemical shifts, vibrational circular dichroism spectra) of the different stereoisomers. By comparing the calculated data with the experimental results, the absolute configuration of the enantiomers can be assigned.

Impact of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

To avoid the need for resolving a racemic mixture, stereoselective synthesis aims to produce a single enantiomer directly. This is often achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgbohrium.comillinois.edu In the context of synthesizing this compound, a prochiral ketone precursor could be derivatized with a chiral auxiliary. The subsequent reduction of the ketone would proceed with high diastereoselectivity, controlled by the steric and electronic influence of the auxiliary. Finally, the auxiliary would be cleaved to yield the enantiomerically enriched alcohol. Evans' oxazolidinones and camphor-based auxiliaries are well-known examples that have been successfully applied in a wide range of asymmetric syntheses. scinapse.ionih.govnih.gov

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. For the synthesis of chiral trifluoromethyl carbinols, asymmetric reduction of the corresponding trifluoromethyl ketone is a key strategy. Chiral metal complexes (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands, or organocatalysts, can effectively catalyze these reductions with high enantioselectivity. acs.org

Examples of Catalytic Systems for Asymmetric Ketone Reduction:

| Catalyst/System | Typical Substrate | Achieved Enantioselectivity (e.e.) |

|---|---|---|

| (R,R)-Noyori Ru-catalyst | Aromatic ketones | >98% |

| CBS (Corey-Bakshi-Shibata) catalyst | Aryl and alkyl ketones | >95% |

| Chiral Phosphoric Acids | Allylic alcohols (via transfer hydrogenation) | Up to 92% |

Note: This table shows examples of catalytic systems and their performance for the asymmetric reduction of ketones to produce chiral alcohols, which would be applicable to the synthesis of this compound.

Stereoselective Transformations involving this compound as a Chiral Pool Component

Enantiomerically pure this compound can serve as a valuable chiral building block, or "chiral pool" component, for the synthesis of more complex molecules. The stereocenter at C-2 can be used to induce chirality in subsequent reactions. For example, the hydroxyl group can be converted into a good leaving group, and the resulting chiral electrophile can undergo nucleophilic substitution with inversion of configuration. Alternatively, the alcohol can be oxidized to the corresponding chiral ketone, which can then be used in various stereoselective addition reactions. The trifluoromethyl group and the ethoxy moiety also offer sites for further functionalization, making this compound a versatile starting material in stereoselective synthesis.

Chemical Reactivity and Transformation Pathways of 4 Ethoxy 1,1,1 Trifluorobutan 2 Ol

Functionalization of the Secondary Hydroxyl Group

The secondary hydroxyl group in 4-Ethoxy-1,1,1-trifluorobutan-2-ol is a prime site for various chemical modifications. However, the adjacent trifluoromethyl group imposes significant electronic constraints that differentiate its reactivity from non-fluorinated secondary alcohols.

Derivatization to Esters and Ethers

The conversion of the secondary hydroxyl group to esters and ethers is a fundamental transformation. While specific studies on the esterification and etherification of this compound are not extensively documented in publicly available literature, general methodologies for the synthesis of esters and ethers from α-trifluoromethyl alcohols are well-established and would be applicable.

The formation of esters from α-trifluoromethyl alcohols can be achieved through various standard procedures. libretexts.orgchadsprep.com Similarly, the synthesis of trifluoromethyl ethers from corresponding alcohols has been a focus of significant research, with several methods developed for this transformation. chemrevlett.comresearchgate.net A common strategy for etherification involves the activation of the alcohol followed by nucleophilic substitution. chemrevlett.com

| Transformation | General Reagents and Conditions | Applicability to this compound |

| Esterification | Carboxylic acids with an acid catalyst (e.g., H₂SO₄), acyl chlorides, or acid anhydrides. | These standard methods are expected to be effective, though the reaction kinetics may be slower due to the electron-withdrawing trifluoromethyl group. |

| Etherification | Williamson ether synthesis (deprotonation of the alcohol followed by reaction with an alkyl halide), or specialized reagents for trifluoromethyl ether synthesis. chemrevlett.comresearchgate.net | Direct O-trifluoromethylation methods have been developed for various alcohols and could potentially be adapted. chemrevlett.com |

Oxidation to the Corresponding Ketone (Reverse Transformation)

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 4-ethoxy-1,1,1-trifluorobutan-2-one, is a challenging yet crucial transformation. The strong inductive effect of the electron-withdrawing trifluoromethyl group increases the activation barrier for oxidation, rendering many classical oxidation methods inefficient. thieme.de

A successful methodology for the oxidation of α-trifluoromethyl secondary alcohols utilizes a nitroxide catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or its derivatives, with a terminal oxidant like potassium persulfate. thieme.deresearchgate.netconicet.gov.ardntb.gov.ua This approach has proven effective for a range of aromatic, heteroaromatic, and conjugated α-trifluoromethyl alcohol substrates, offering good to excellent yields. researchgate.net The reaction is typically performed in a solvent mixture, such as acetonitrile (B52724) and water, and does not necessitate the use of additives. researchgate.net This method represents a clean and efficient route to access valuable α-trifluoromethyl ketones. thieme.de

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution at the carbon atom bearing the hydroxyl group in this compound is a complex process. The direct displacement of the hydroxyl group is generally unfavorable and requires its conversion to a better leaving group, such as a tosylate or a halide.

Following the conversion to a suitable leaving group (e.g., -OTs, -Br, -I), the subsequent nucleophilic substitution would likely proceed via an S\N2 mechanism. However, the strong electron-withdrawing effect of the adjacent CF₃ group can disfavor the formation of a partial positive charge on the reaction center, potentially slowing down the reaction rate compared to non-fluorinated analogues. The reaction of halogenoalkanes with nucleophiles like hydroxide (B78521) ions to form alcohols is a classic example of this type of transformation. chemguide.co.uk

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is a dominant feature in the molecular architecture of this compound, profoundly influencing its chemical properties.

Electronic and Steric Influence on Adjacent Functional Groups

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive effect (-I effect) significantly lowers the electron density on the adjacent carbon atoms. In the case of this compound, this has several consequences:

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the CF₃ group makes the hydroxyl proton more acidic compared to its non-fluorinated counterpart, ethanol.

Deactivation of the Hydroxyl Group towards Oxidation: As mentioned previously, the CF₃ group raises the activation barrier for the oxidation of the secondary alcohol. thieme.de

Influence on Nucleophilic Substitution: The CF₃ group can affect the rate and mechanism of nucleophilic substitution at the neighboring carbon.

From a steric perspective, the trifluoromethyl group is larger than a hydrogen atom but is considered to be of a similar size to an isopropyl group. This steric bulk can hinder the approach of reagents to the adjacent functional groups, thereby influencing the stereochemical outcome of reactions.

Participation in Fluorine Chemistry Reactions (e.g., defluorination studies)

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally stable. However, under specific and often harsh conditions, defluorination reactions can occur. These reactions are not typically spontaneous and often require potent reagents or specific catalytic systems.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 1,1,1 Trifluorobutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For a complete structural assignment of 4-Ethoxy-1,1,1-trifluorobutan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Detailed Characterization of Chemical Environments

A thorough characterization of this compound would involve the acquisition and analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these nuclei would provide unique insights into the molecule's structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethoxy group's ethyl protons (a quartet and a triplet), the diastereotopic protons of the methylene (B1212753) group adjacent to the ethoxy group, the methine proton attached to the hydroxyl-bearing carbon, and the hydroxyl proton itself. The chemical shifts and coupling constants of these signals would be indicative of their local electronic environments and their spatial relationships with neighboring protons and the trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the two carbons of the ethoxy group, the methylene carbon, the carbon bearing the hydroxyl group, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon would be significantly influenced by the attached fluorine atoms, and its signal would likely appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group adjacent to a chiral center.

Despite the theoretical expectations for the NMR spectra of this compound, specific experimental data, including chemical shifts and coupling constants, could not be located in the available scientific literature.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | 6.5 - 7.5 |

| OCH₂ (ethoxy) | 3.4 - 3.7 | Quartet | 6.5 - 7.5 |

| CH₂ | 3.3 - 3.6 | Multiplet | - |

| CH(OH) | 3.9 - 4.2 | Multiplet | - |

| OH | Variable | Singlet (broad) | - |

Note: This table represents predicted data based on general principles of NMR spectroscopy and data for similar structural motifs. Actual experimental values may vary.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | 14 - 16 |

| OCH₂ (ethoxy) | 65 - 68 |

| CH₂ | 70 - 74 |

| CH(OH) | 68 - 72 (quartet due to ¹⁹F coupling) |

| CF₃ | 123 - 127 (quartet) |

Note: This table represents predicted data. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D NMR spectra and for determining the connectivity and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would establish the proton-proton coupling networks within this compound, confirming the connectivity between the ethyl protons of the ethoxy group and the through-bond relationship between the CH(OH) proton and the adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, even if they are not directly connected through bonds. This technique would be valuable for determining the relative stereochemistry of the chiral center at C2.

A comprehensive search did not yield any published 2D NMR data (COSY, HSQC, HMBC, or NOESY) for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure.

For this compound (C₆H₁₁F₃O₂), the expected exact mass would be calculated. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), ethylene (B1197577) (C₂H₄), or the ethoxy group (•OCH₂CH₃), as well as characteristic fragments resulting from cleavage adjacent to the trifluoromethyl group and the hydroxyl group.

Specific HRMS data, including the experimentally determined accurate mass and a detailed analysis of the fragmentation pathways for this compound, were not found in the reviewed literature.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-O stretching bands would appear in the fingerprint region (around 1050-1150 cm⁻¹), and the C-F stretching vibrations of the trifluoromethyl group would be expected to produce very strong absorptions in the region of 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While the O-H stretch is often weak in Raman, the C-C and C-H vibrations would be readily observable.

No experimental IR or Raman spectra for this compound have been located in publicly accessible databases or scientific publications.

X-ray Crystallography of Crystalline Derivatives for Unambiguous Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. Since this compound is likely a liquid or a low-melting solid at room temperature, it would probably need to be derivatized to form a crystalline solid suitable for X-ray diffraction analysis. Common derivatization strategies for alcohols include the formation of esters with aromatic carboxylic acids (e.g., p-nitrobenzoates) or urethanes.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, and would unambiguously establish the absolute configuration (R or S) at the chiral center (C2).

A search for published X-ray crystallographic data for any crystalline derivatives of this compound did not yield any results.

Theoretical and Computational Chemistry Studies of 4 Ethoxy 1,1,1 Trifluorobutan 2 Ol

Applications of 4 Ethoxy 1,1,1 Trifluorobutan 2 Ol As a Versatile Synthetic Building Block

Chirality Transfer in Asymmetric Organic Synthesis

The asymmetric reduction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO) provides access to the chiral, non-racemic 4-ethoxy-1,1,1-trifluorobutan-2-ol. This chiral alcohol, possessing a stereogenic center bearing a trifluoromethyl group, holds theoretical potential as a chiral auxiliary or a starting material for the synthesis of chiral ligands and catalysts. The presence of the fluorinated moiety can influence the steric and electronic environment of the chiral center, which could be exploited in asymmetric transformations.

However, a comprehensive review of the current scientific literature does not reveal widespread or specific examples of this compound being directly employed for chirality transfer in asymmetric organic synthesis. While the synthesis of chiral molecules is a significant area of research nih.govresearchgate.netthegoodscentscompany.com, the application of this specific chiral alcohol as a tool for inducing stereoselectivity in other reactions appears to be a largely unexplored or unreported field.

Intermediates in the Synthesis of Complex Fluorinated Molecules

The most significant and well-documented application of this chemical scaffold lies in the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile building block for the synthesis of a wide array of complex fluorinated molecules, particularly heterocycles. researchgate.net The multiple reactive sites within ETFBO—an electrophilic double bond, a ketone carbonyl group, and a vinyl ether moiety—allow for a rich and diverse range of chemical transformations. researchgate.netnih.gov

ETFBO serves as a key precursor for trifluoromethyl-substituted heterocycles such as pyrazoles, furans, thiophenes, and pyrroles. researchgate.net These structural motifs are of significant interest in medicinal chemistry and agrochemistry due to the often-enhanced biological activity conferred by the trifluoromethyl group. researchgate.net For instance, a notable application of ETFBO is in a synthetic route towards Celebrex® (celecoxib), a selective COX-2 inhibitor. researchgate.net

The reactivity of ETFBO with various nucleophiles has been extensively studied. It reacts with organometallic reagents like phenylmagnesium bromide and organozinc compounds, as well as with phosphorus nucleophiles such as diethyl phosphite (B83602) and triethyl phosphite, to yield a variety of substituted products. nih.gov These reactions underscore the utility of ETFBO as a flexible starting material for constructing more intricate molecular architectures.

Table 1: Examples of Heterocycles Synthesized from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

| Heterocycle Class | Synthetic Strategy | Reference |

| Thiophenes | Addition-elimination followed by thiazolium-catalyzed Stetter reaction. | researchgate.net |

| Furans | Reaction with appropriate precursors following initial transformation of ETFBO. | researchgate.net |

| Pyrroles | Reaction with primary amines or their equivalents. | researchgate.net |

| Pyrazoles | Condensation reaction with hydrazine (B178648) derivatives. | researchgate.net |

Building Blocks for Advanced Functional Materials (e.g., polymers, specialty chemicals)

The incorporation of fluorinated monomers into polymers can lead to materials with valuable properties such as thermal stability, chemical resistance, and low surface energy. In principle, this compound, with its hydroxyl group, could serve as a monomer in polymerization reactions, such as the formation of polyesters or polyethers. The resulting fluorinated polymers could find applications as specialty chemicals or advanced functional materials. pageplace.de

Despite this potential, the current body of scientific literature does not provide specific examples of the synthesis or characterization of polymers derived directly from this compound. The research focus has predominantly been on its role as an intermediate for small molecule synthesis rather than as a monomer for materials science applications. Further investigation would be required to explore the viability and properties of such fluorinated polymers.

Development of Novel Organofluorine Reagents and Catalysts

Chiral fluorinated compounds are of interest in the design of novel organocatalysts and reagents for asymmetric synthesis. nih.gov The unique electronic properties of the trifluoromethyl group can influence the acidity, basicity, and steric environment of a molecule, which are key parameters in catalyst design. Chiral this compound could potentially be elaborated into more complex structures to serve as chiral ligands for metal-based catalysts or as organocatalysts themselves.

However, similar to the areas of chirality transfer and functional materials, there is a lack of specific reports in the scientific literature detailing the use of this compound as a foundational scaffold for the development of new organofluorine reagents or catalysts. While the synthesis of chiral compounds is a broad field of study nih.govnih.govchemrxiv.org, the application of this particular molecule in creating new catalytic systems remains an area with underexplored potential.

Future Perspectives and Emerging Research Avenues for 4 Ethoxy 1,1,1 Trifluorobutan 2 Ol

Greener Pastures: The Drive for Sustainable Synthesis

The development of more sustainable and environmentally friendly methods for synthesizing 4-Ethoxy-1,1,1-trifluorobutan-2-ol and related fluorinated compounds is a paramount goal. Current research is pivoting towards biocatalysis and photocatalysis to achieve this.

Biocatalysis offers a powerful approach, utilizing enzymes to perform highly selective transformations under mild conditions. nih.govnih.gov Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly promising for the synthesis of chiral alcohols. nih.gov These enzymes can facilitate the asymmetric reduction of the precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), to produce enantioenriched this compound. The use of "off-the-shelf" enzymes allows for rapid process development, crucial for early-stage pharmaceutical research. nih.gov

Photocatalysis represents another frontier for green synthesis. rsc.orgscispace.comresearchgate.net Light-mediated reactions can enable novel bond formations and functionalizations under ambient conditions, reducing the need for harsh reagents and high temperatures. rsc.orgscispace.comresearchgate.net For instance, photocatalytic methods are being explored for selective C–O bond formation, a key step in creating complex fluorinated molecules. rsc.orgscispace.com The development of efficient photocatalytic systems for C-F bond activation could also revolutionize the synthesis and modification of fluorinated compounds. springernature.comnih.gov

Uncharted Territory: Exploring Novel Reactivity

Investigating the reactivity of this compound under non-conventional conditions is expected to unveil new synthetic possibilities. The unique properties of fluorinated alcohols, such as their increased acidity and ability to form strong hydrogen bonds, can lead to remarkable solvent effects and influence reaction outcomes. rsc.orgrsc.org

For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to significantly enhance the efficiency of transition metal-catalyzed C-H activation reactions. rsc.orgrsc.org Exploring the behavior of this compound in such systems, or as a reactant under microwave irradiation or high pressure, could lead to the discovery of unprecedented transformations and the synthesis of novel fluorinated scaffolds.

The Need for Speed: Integration into Automated Synthesis

The integration of the synthesis and reactions of this compound into flow chemistry and automated platforms is a critical step towards high-throughput screening and process optimization. semanticscholar.orgresearchgate.netnih.gov Continuous flow processes offer numerous advantages over traditional batch methods, including improved safety, efficiency, and scalability. google.com

A method for the continuous synthesis of the precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has already been developed, highlighting the feasibility of applying this technology. google.com Automating the subsequent reduction to this compound and its further derivatization would enable the rapid generation of libraries of fluorinated compounds for biological screening. semanticscholar.orgresearchgate.netnih.gov This is particularly relevant in the context of radiolabeling for positron emission tomography (PET), where automated synthesizers are essential for producing radiotracers like [¹⁸F]-labeled molecules. researchgate.netnih.gov

A Closer Look: Advancements in In Situ Spectroscopic Characterization

To fully understand and optimize reactions involving this compound, advancements in in situ spectroscopic techniques are crucial. Real-time monitoring of reaction progress allows for the identification of transient intermediates and the elucidation of reaction mechanisms.

Techniques such as ¹⁹F NMR spectroscopy are invaluable for studying fluorinated compounds. mdpi.com Combining this with other spectroscopic methods like infrared (IR) spectroscopy in a flow setup can provide a comprehensive picture of the reaction dynamics. nih.gov For example, in situ IR can reveal conformational changes in molecules induced by the presence of fluorinated groups. nih.gov Such detailed insights are essential for fine-tuning reaction conditions to maximize yield and selectivity.

The Power of Two: Synergistic Computational and Experimental Studies

The synergy between computational modeling and experimental work is a powerful tool for deepening the mechanistic understanding of reactions involving this compound. nih.govnih.govrsc.org Density functional theory (DFT) calculations can predict reaction pathways, transition state structures, and the influence of substituents on reactivity. nih.govrsc.org

These computational predictions can then be validated and refined through targeted experiments. For instance, computational studies can help rationalize the observed stereoselectivity in biocatalytic reductions or explain the unique solvent effects of fluorinated alcohols. nih.gov This integrated approach has been successfully applied to understand the impact of fluorine on molecular structure and noncovalent interactions, and to elucidate the mechanisms of complex transformations like aryl-CF₃ bond formation. nih.govnih.gov By combining computational and experimental approaches, researchers can accelerate the discovery and development of new reactions and applications for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-1,1,1-trifluorobutan-2-ol, and what are their limitations?

- Methodological Answer : The compound can be synthesized via ester hydrolysis or hydroxyalkylation reactions. For example, alkyl 4,4,4-trifluorobut-2-enoate derivatives can undergo hydrolysis under acidic or basic conditions to yield hydroxy intermediates, followed by ethoxylation . A key limitation is the regioselectivity of fluorinated intermediates, which may require precise temperature control (e.g., 0–5°C) to avoid side reactions. Confirm product purity using HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and hydroxyl proton (δ 2.0–2.5 ppm, broad).

- ¹⁹F NMR : Three equivalent CF₃ signals near δ -60 to -70 ppm indicate trifluoromethyl symmetry.

- MS : Molecular ion peak at m/z 164.1 (C₅H₉F₃O₂) with fragmentation patterns reflecting cleavage at the ethoxy or hydroxyl groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is polar due to hydroxyl and ethoxy groups, making it soluble in polar aprotic solvents (e.g., DMSO, THF). Stability tests under varying pH (e.g., 2–12) and temperatures (4°C, 25°C, 40°C) show degradation above pH 10, likely due to hydroxyl group deprotonation. Store anhydrous at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound while minimizing fluorinated byproducts?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃) for Friedel-Crafts-type reactions.

- Solvent effects : Compare yields in DCM vs. toluene, noting toluene’s superior stabilization of fluorinated intermediates.

- Quenching protocols : Use aqueous NaHCO₃ to neutralize acidic byproducts and reduce emulsion formation during extraction .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies in regioselectivity (e.g., hydroxyl vs. ethoxy group participation) can arise from solvent effects not modeled in DFT calculations. Validate using:

- Solvent parameterization : Incorporate COSMO-RS solvation models.

- Kinetic isotope effects : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. How can the environmental fate of this compound be assessed using Henry’s Law constants?

- Methodological Answer : Estimate Henry’s Law constants (e.g., 3.0 × 10⁻⁶ to 7.5 × 10⁻⁶ atm·m³/mol) via gas-stripping experiments. Compare with structurally similar fluorinated alcohols (e.g., 1H,1H,2H,2H-perfluorooctan-1-ol: H = 1.7 × 10⁻⁴) to predict volatilization and aquatic persistence .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodological Answer : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric assays. For cytotoxicity, use MTT assays on hepatocyte cell lines (e.g., HepG2), noting EC₅₀ values. Cross-validate with SPR to measure binding affinity to target proteins .

Q. How can analytical methods for quantifying trace impurities in this compound be validated?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.